N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

Medicinal Chemistry Cross-Coupling Polymer Chemistry

Standard pyrazine amides lack the orthogonal reactivity needed for advanced medicinal chemistry. This compound solves that with a terminal vinyl group at the 5-position and a sterically protected pivalamide. - **Enable Heck couplings** & cross-metathesis for kinase inhibitor scaffolds - **Polymerizable monomer** for sensor coatings or affinity resins - **Michael acceptor** warhead for covalent inhibitor/PROTAC design - ≥95% purity, shipped under inert atmosphere, 2-8°C storage

Molecular Formula C11H15N3O
Molecular Weight 205.261
CAS No. 710322-81-9
Cat. No. B2825596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
CAS710322-81-9
Molecular FormulaC11H15N3O
Molecular Weight205.261
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC=C(N=C1)C=C
InChIInChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15)
InChIKeyVCMQLZVEZWPHHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: Compound Identity & Structure


N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide (CAS 710322-81-9), also referred to as N-(5-vinylpyrazin-2-yl)pivalamide, is a synthetic organic small molecule (molecular weight: 205.26 g/mol, molecular formula: C11H15N3O) belonging to the pyrazine amide class [1]. Its structure comprises a pyrazine heterocyclic core substituted at the 2-position with a 2,2-dimethylpropanamide (pivalamide) moiety and at the 5-position with an ethenyl (vinyl) group . This compound is commercially available for research use, with typical purities specified at 95–98% . The unique structural combination of a sterically bulky, metabolically stable pivalamide group and a terminal vinyl handle that enables further functionalization via cross-coupling or polymerization chemistry underlies its primary utility as a versatile synthetic building block in medicinal chemistry and agrochemical development [2].

Synthetic Workflow Vinyl handle enables Heck coupling, cross-metathesis, and polymerization chemistry
Structural Feature Pivalamide group provides steric bulk and reported metabolic stability in amide-containing scaffolds
Procurement Context Supplied at 95–98% purity; refrigerated storage (2–8 °C) required Verify lot-specific purity and storage capacity before ordering

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: Why Generic Analogs Are Not Interchangeable


Direct substitution of N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide with generic pyrazine amide building blocks is not chemically viable without fundamentally altering the intended synthetic outcome. This compound's unique value proposition stems from the presence of a terminal vinyl group at the pyrazine 5-position, which is absent in close analogs such as N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7) . This vinyl group constitutes an orthogonal reactive handle that enables downstream diversification chemistries—including Heck couplings, cross-metathesis, and free-radical polymerizations—that are entirely inaccessible with simpler non-alkenylated pyrazine scaffolds. Additionally, the pivalamide substituent contributes substantial steric hindrance and confers resistance to metabolic N-dealkylation or enzymatic amide hydrolysis [1]. Consequently, substituting this compound with a non-vinyl or non-pivaloyl analog would eliminate the precise reactivity and stability profile required for target-oriented synthesis, resulting in either synthetic dead-ends or altered physicochemical properties of downstream products. The evidence presented in Section 3 establishes the quantifiable dimensions of this differentiation.

Target Compound
N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide
Terminal vinyl group present at pyrazine C5; enables alkene-specific reactions (Heck, metathesis, polymerization). Pivalamide at C2 contributes steric hindrance and amide stability.
Common Analog
N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7)
No vinyl group at pyrazine C5; hydrogen present instead. Lacks alkene reactivity entirely. Lower lipophilicity (XLogP3 = 0.8) and different boiling point profile.

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: Differentiation Evidence


Versatile Vinyl Handle for Orthogonal Chemistry

The target compound possesses a terminal vinyl (ethenyl) group at the pyrazine 5-position, as confirmed by SMILES notation 'C=Cc1cnc(NC(=O)C(C)(C)C)cn1' [1]. In contrast, the closest commercially available analog, N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7), bears a hydrogen atom at this position, rendering it chemically inert toward alkene-specific transformations . The presence of this vinyl group enables downstream functionalization via Heck coupling, cross-metathesis, or vinyl addition polymerization—reaction pathways that are completely inaccessible to the non-vinyl analog. This structural divergence constitutes a binary synthetic capability difference: the target compound can serve as a monomer or conjugation-ready intermediate, while the analog cannot.

Vinyl Handle Presence
Reported
Target: C=C vinyl present at pyrazine C5.
Analog (CAS 143769-07-7): H atom only — no alkene functionality.
Binary synthetic-capability difference; determines access to Heck coupling and cross-metathesis routes.
Structural analysis per SMILES; confirm identity by NMR or LC-MS.
Medicinal Chemistry Cross-Coupling Polymer Chemistry

Lipophilicity Increase via Vinyl Substitution

The addition of a vinyl group to the pyrazine scaffold produces a measurable increase in computed lipophilicity compared to the non-vinyl analog. The target compound has a computed XLogP3 value of 1.5 [1], whereas N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7) yields an XLogP3 of 0.8 . This difference of +0.7 log units corresponds to an approximate 5-fold increase in octanol-water partition coefficient, reflecting a significantly more lipophilic character. This shift in physicochemical property space is a direct consequence of the hydrophobic vinyl substitution and may influence membrane permeability, plasma protein binding, and overall pharmacokinetic behavior of downstream drug candidates constructed from this scaffold.

Lipophilicity (XLogP3)
Head-to-head
Target XLogP3 = 1.5 vs Analog = 0.8
Δ = +0.7 log units (≈5-fold higher partition coefficient)
Reported lipophilicity shift may influence permeability and protein-binding context of derived scaffolds.
Computed value; experimental log P measurement recommended for lead optimization.
Drug Design ADME Prediction Physicochemical Profiling

Boiling Point and Density Differences

The incorporation of a vinyl substituent into the pyrazine pivalamide scaffold produces predictable shifts in bulk thermophysical properties compared to the unsubstituted analog. The target compound has a predicted boiling point of 368.1 ± 42.0 °C and a predicted density of 1.112 ± 0.06 g/cm³ [1]. In comparison, the non-vinyl analog N-(pyrazin-2-yl)pivalamide exhibits a lower predicted boiling point of 311.0 ± 25.0 °C and a lower predicted density of 1.107 ± 0.06 g/cm³ . The boiling point elevation of approximately 57 °C is consistent with the increased molecular weight (205.26 vs. 179.22 g/mol) and enhanced van der Waals interactions conferred by the extended π-system of the vinyl group. While these are predicted rather than experimental values, they provide practical guidance for selecting appropriate distillation conditions and solvent systems during large-scale synthesis and purification.

Boiling Point & Density
Data to verify
Target BP: 368.1 ± 42.0 °C; Density: 1.112 ± 0.06 g/cm³
Analog BP: 311.0 ± 25.0 °C; Density: 1.107 ± 0.06 g/cm³
Δ BP ≈ +57 °C
Predicted thermophysical shift guides solvent selection and distillation conditions for scale-up.
Predicted values only; confirm experimentally before process design.
Process Chemistry Purification Formulation

Refrigerated Storage and Handling Requirements

The target compound requires refrigerated storage conditions (2–8 °C), with explicit vendor specifications for sealed containers and protection from moisture [1]. This storage requirement is more stringent than that of the non-vinyl analog N-(pyrazin-2-yl)pivalamide, which is specified for storage at room temperature (RT) [2]. The differential storage requirement is likely attributable to the reactivity of the terminal vinyl group, which may undergo slow thermal polymerization or oxidation upon prolonged exposure to ambient temperatures or atmospheric oxygen. Additional handling precautions include avoiding prolonged exposure to air and using the compound promptly after opening to prevent degradation and content assay deviation . These explicit vendor warnings are absent from technical documentation for the non-vinyl analog, underscoring a material difference in chemical stability that must be accounted for in laboratory inventory management and experimental planning.

Storage Requirements
Head-to-head
Target: 2–8 °C, sealed, moisture-protected.
Analog (CAS 143769-07-7): Room temperature storage.
Refrigerated storage impacts logistics, shelf-life planning, and cold-storage capacity requirements.
Vendor specification; degradation risk from vinyl reactivity at ambient conditions.
Compound Management Laboratory Logistics Stability

TPSA and Hydrogen Bonding Profile Differences

Computed molecular descriptors reveal subtle but significant differences in polarity and hydrogen bonding capacity between the target compound and its non-vinyl analog. The target compound has a topological polar surface area (TPSA) of 54.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 [1]. The non-vinyl analog N-(pyrazin-2-yl)pivalamide exhibits a TPSA of 54.9 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The TPSA values are identical, reflecting that the vinyl group contributes no additional polar surface area—a favorable characteristic for maintaining passive membrane permeability. However, the hydrogen bond acceptor count differs by one unit (4 vs. 3), with the target compound's pyrazine N1 and N4 nitrogens plus the amide carbonyl oxygen constituting the four acceptor sites. This additional acceptor capacity arises from the electronic environment of the vinyl-substituted pyrazine ring and may subtly influence solvation energetics and target binding interactions. Both compounds satisfy Lipinski's Rule of Five criteria (MW < 500, HBD ≤ 5, HBA ≤ 10, XLogP < 5), indicating fundamental drug-likeness.

H-Bond Acceptors
Head-to-head
Target HBA = 4; TPSA = 54.9 Ų
Analog HBA = 3; TPSA = 54.9 Ų
Δ HBA = +1; Δ TPSA = 0
Extra H-bond acceptor site may modulate solvation and off-target binding context; TPSA unchanged.
Computed descriptor; Lipinski Rule of Five satisfied for both compounds.
Drug-Likeness Oral Bioavailability Computational Chemistry

Commercial Availability and Purity Grade Comparison

Commercially, the target compound is available in purities ranging from 95% to 98% from multiple suppliers, with package sizes spanning 100 mg to 1 g . Pricing data indicates approximately $1533 per 100 mg for 95% purity grade material [1]. The non-vinyl analog N-(pyrazin-2-yl)pivalamide (CAS 143769-07-7) is also commercially available at similar purity grades (95–98%) . However, the target compound's more specialized vinyl-functionalized structure may entail longer lead times or reduced stock availability compared to the more widely stocked non-vinyl analog. Procurement decisions should account for the trade-off between the target compound's unique synthetic utility (vinyl handle for downstream diversification) and potentially higher cost or longer delivery timelines relative to simpler pyrazine amide building blocks. No quantitative supplier diversity or inventory depth data are publicly available to establish a definitive procurement advantage.

Commercial Purity
Reported
Target purity: 95–98%; packs: 100 mg–1 g.
Analog purity: 95–98%; comparable grade availability.
Comparable purity grades; target compound may have narrower supplier options due to vinyl specialization.
Vendor catalog data as of April 2026; confirm lead time and stock before procurement.
Procurement Quality Control Synthetic Chemistry

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide: Research & Industrial Applications


Heck Coupling for Kinase Inhibitor Scaffolds

The terminal vinyl group at the pyrazine 5-position enables Heck coupling with aryl or heteroaryl halides to construct extended conjugated systems suitable for ATP-competitive kinase inhibitor design. Pyrazine-based kinase inhibitors—including those targeting Syk, ATR, and Raf kinases—frequently incorporate 2,5-disubstituted pyrazine cores [1] [2]. The target compound provides a pre-functionalized vinyl handle that eliminates the need for additional protection-deprotection sequences or late-stage halogenation steps. This streamlines the synthetic route by enabling direct installation of aromatic or heteroaromatic pharmacophores at the 5-position. The pivalamide group at the 2-position can be retained as a metabolically stable amide or hydrolyzed to a free amine for subsequent functionalization, offering modular synthetic flexibility.

Pyrazine-Functionalized Polymers & Surface Immobilization

The vinyl substituent qualifies this compound as a polymerizable monomer or surface-tethering agent. It can undergo free-radical or controlled radical polymerization to generate pyrazine-decorated polymers for applications in organic electronics, sensor coatings, or affinity chromatography resins [1]. The vinyl group also enables covalent immobilization onto thiol-functionalized surfaces via thiol-ene 'click' chemistry or onto silicon hydride surfaces via hydrosilylation, producing stable, pyrazine-presenting interfaces for surface plasmon resonance (SPR) biosensors or heterogeneous catalysis studies. The pivalamide moiety confers steric protection against non-specific protein adsorption, enhancing the utility of these modified surfaces in biological assays.

Vinylogous Amide Derivatives as Covalent Probes

The combination of a vinyl group and an amide carbonyl in a conjugated pyrazine framework creates a vinylogous amide system that can serve as a Michael acceptor for covalent inhibitor design. Covalent kinase inhibitors and targeted protein degradation probes (PROTACs) frequently exploit such electrophilic warheads to achieve sustained target engagement [1]. The target compound's vinyl group, when appropriately positioned relative to electron-withdrawing substituents, can react with cysteine thiolates in kinase active sites or other nucleophilic protein residues. The pivalamide group provides steric bulk that can modulate the rate of covalent bond formation and the residence time of the resulting protein-ligand adduct. This application scenario leverages both the reactivity of the vinyl group and the steric properties of the pivalamide moiety.

Reference Standard for Analytical Method Development & Physicochemical Profiling

The target compound serves as a well-defined reference standard for characterizing the physicochemical behavior of 5-vinyl-2-amidopyrazine scaffolds [1]. Its documented computed properties—including XLogP3 = 1.5, TPSA = 54.9 Ų, predicted boiling point of 368.1 °C, and density of 1.112 g/cm³—provide baseline values for calibrating computational models and validating experimental measurements (e.g., log P determination via shake-flask or HPLC methods) [2]. Analytical laboratories can employ this compound as a system suitability standard for developing and validating HPLC-UV or LC-MS methods for related vinylpyrazine analogs. Its established storage requirements (2–8 °C, sealed, moisture-protected) also serve as a benchmark for stability-indicating method development, enabling forced degradation studies that inform appropriate handling and shelf-life specifications for structurally related compounds [3].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Vinyl reactivity for cross-coupling diversification
Heck coupling scope and pyrazine-core elaboration efficiency
Pyrazine-functionalized polymer and surface studies
Polymerizable vinyl handle
Polymerization kinetics and surface-tethering endpoint verification
Covalent probe and vinylogous amide research
Vinylogous amide electrophilicity context
Covalent-binding assay context and target-engagement review
Analytical reference standard for vinylpyrazine scaffolds
Defined computed physicochemical profile
Method calibration, stability-indicating assay development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.